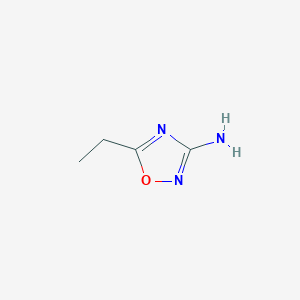

5-Ethyl-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3-6-4(5)7-8-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFADAFZDYXVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171006-96-5 | |

| Record name | 5-ethyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Reactivity and Formation Pathways

Reaction Kinetics and Thermodynamic Considerations for 1,2,4-Oxadiazole (B8745197) Formation

While specific quantitative kinetic and thermodynamic parameters for the synthesis of 5-Ethyl-1,2,4-oxadiazol-3-amine are not extensively documented in publicly available literature, general principles of the formation of the 1,2,4-oxadiazole ring can be discussed. The construction of the heterocyclic ring is typically a cyclodehydration or a cycloaddition process, both of which are generally thermodynamically favorable.

The reaction kinetics are highly dependent on the chosen synthetic route and reaction conditions. Factors such as the nature of the starting materials, the choice of solvent and catalyst, and the reaction temperature significantly influence the rate of ring formation. For instance, many modern synthetic protocols utilize catalysts or microwave irradiation to achieve high yields in shorter reaction times, indicating that a significant activation energy barrier must be overcome. nih.govorganic-chemistry.org

Proposed Reaction Mechanisms for Oxadiazole Ring Assembly

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, is predominantly achieved through two well-established mechanistic pathways. psu.eduresearchgate.net

The most widely applied method involves the acylation of an amidoxime (B1450833) followed by a cyclodehydration step. researchgate.net To synthesize the target compound, this would involve the reaction of a suitable amino-substituted amidoxime (such as one derived from cyanamide) with an ethyl-group-donating acylating agent, like propionyl chloride or propanoic anhydride (B1165640). The reaction proceeds via an O-acylamidoxime intermediate, which then undergoes ring closure to form the final oxadiazole. researchgate.netmdpi.com

A second major pathway is the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. psu.edunih.gov For the synthesis of this compound, this route would theoretically involve the reaction of propionitrile (B127096) oxide with cyanamide (B42294) or a related cyan-containing substrate. This method is often less favorable due to the potential for the nitrile oxide to dimerize, forming side products. nih.gov

In the most common synthetic route, the O-acylamidoxime is a crucial intermediate that can often be isolated before the final cyclization step. researchgate.netmdpi.com The formation of this intermediate is the initial acylation step. The subsequent step, the cyclization, proceeds through a key transition state.

This transition state involves the intramolecular nucleophilic attack of the amidoxime's nitrogen atom on the electrophilic carbonyl carbon of the acyl group. This leads to a tetrahedral intermediate which is unstable and readily collapses. The final step is the elimination of a water molecule (dehydration) to yield the aromatic 1,2,4-oxadiazole ring. mdpi.com Studies have shown that this dehydration can be catalyzed and that the O-acylamidoxime intermediate is stable on its own but rapidly converts to the oxadiazole in the presence of a suitable catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com

The choice of catalysts and solvents exerts a profound influence on the efficiency, selectivity, and conditions required for 1,2,4-oxadiazole synthesis. A variety of systems have been developed to optimize the reaction, often enabling the synthesis to proceed under milder conditions, such as at room temperature. mdpi.com

Catalysts play a pivotal role in activating the substrates and facilitating the key bond-forming steps.

Base Catalysts : Strong, non-nucleophilic bases are commonly used. Tetrabutylammonium fluoride (TBAF) in dry THF is effective for the cyclization of O-acylamidoximes. mdpi.com Other bases like pyridine, sodium hydroxide (B78521) (in DMSO), and potassium carbonate are also employed to facilitate the deprotonation and ring-closure steps. nih.govmdpi.com

Acid Catalysts : Combined catalyst systems like p-toluenesulfonic acid (PTSA) with zinc chloride (ZnCl2) have been shown to be efficient for synthesizing 1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Activating Agents : Reagents like the Vilsmeier reagent can activate both carboxylic acids for the initial O-acylation of amidoximes and the subsequent cyclocondensation of the O-acylamidoxime intermediate. mdpi.com

Metal Catalysts : Platinum(IV) has been used to catalyze the 1,3-dipolar cycloaddition, improving yields under mild conditions. nih.gov Iron(III) nitrate (B79036) has been used to mediate a synthesis from alkynes and nitriles. organic-chemistry.org

Solvents affect reactant solubility and can participate in the reaction mechanism.

Aprotic Bipolar Solvents : Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) are highly effective, particularly for one-pot syntheses from amidoximes and carboxylic acid derivatives in the presence of a base. mdpi.com

Dry Solvents : The absence of proton donors, such as water, is crucial for the stability of the final product, as water can participate in the degradation of the oxadiazole ring. nih.gov Therefore, anhydrous solvents are often preferred.

The table below summarizes the impact of various catalysts and solvents on the formation of the 1,2,4-oxadiazole ring.

| Factor | Example(s) | Role in Reaction Pathway | Reference(s) |

| Catalysts | |||

| TBAF | Functions as a strong base in dry THF to catalyze the dehydration of the O-acylamidoxime intermediate. | mdpi.com | |

| Pyridine | Acts as a base to facilitate the cyclization of amidoximes with acyl chlorides. | nih.gov | |

| NaOH/DMSO | Superbase medium for one-pot synthesis from amidoximes and esters at room temperature. | nih.govmdpi.com | |

| PTSA-ZnCl₂ | Mildly acidic catalyst system for synthesis from amidoximes and nitriles. | organic-chemistry.org | |

| Vilsmeier Reagent | Activates carboxylic acids for O-acylation and the intermediate for cyclocondensation. | mdpi.com | |

| Solvents | |||

| DMSO, DMF | Aprotic bipolar solvents used for efficient one-pot synthesis procedures. | mdpi.com | |

| Dry Acetonitrile (B52724) | The absence of a proton donor enhances the stability of the final 1,2,4-oxadiazole ring. | nih.gov |

Rearrangement Reactions and Side Product Formation

The relatively low aromaticity and the inherent weakness of the N-O bond make the 1,2,4-oxadiazole ring susceptible to various rearrangement reactions, particularly under thermal or photochemical conditions. psu.eduosi.lv These rearrangements often lead to the formation of more stable heterocyclic isomers.

A prominent example is the Boulton-Katritzky Rearrangement (BKR) . This is a thermal process that involves an intramolecular nucleophilic substitution. chim.itosi.lv In this reaction, a nucleophilic atom within a side chain attached to the C3 or C5 position of the oxadiazole ring attacks the electrophilic N2 atom of the ring. This attack leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it Other documented transformations include Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions and various photochemical rearrangements. chim.itosi.lv

During the synthesis of 1,2,4-oxadiazoles, the formation of undesired side products can occur, depending on the chosen pathway.

In the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate is prone to dimerization, which can lead to the formation of 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides as significant side products. nih.gov

Under harsh reaction conditions, such as using strong reducing agents or high temperatures, the 1,2,4-oxadiazole ring itself can undergo cleavage , leading to acyclic products instead of the desired heterocycle. nih.gov

Stability and Degradation Pathways of the 1,2,4-Oxadiazole Ring System

The stability of the 1,2,4-oxadiazole ring is highly dependent on the pH of its environment. nih.gov Studies on 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a slightly acidic pH range of 3 to 5. nih.gov Deviation from this range, especially under forced degradation conditions, leads to ring opening.

Acid-Catalyzed Degradation: At a low pH, the degradation is initiated by the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C-5 carbon, making it highly susceptible to nucleophilic attack by a water molecule. This attack results in the opening of the heterocyclic ring to form an aryl nitrile degradation product. nih.gov

Base-Mediated Degradation: At a high pH, a different mechanism occurs. A nucleophile, such as a hydroxide ion, directly attacks the electrophilic C-5 carbon. This generates an anionic intermediate with the negative charge on the N-4 atom. In the presence of a proton donor like water, this intermediate is protonated, which facilitates the cleavage of the ring to yield the same nitrile product. nih.gov

Crucially, the ring is significantly more stable in the absence of a proton donor. In dry aprotic solvents like acetonitrile, the N-4 anion formed under basic conditions is less likely to find a proton and may revert to the starting compound, thus preventing degradation. nih.gov

The degradation pathways are summarized in the table below.

| Condition | Initiating Step | Key Intermediate | Final Product | Reference(s) |

| Low pH (Acidic) | Protonation of the N-4 atom. | Protonated oxadiazole ring. | Ring-opened aryl nitrile. | nih.gov |

| High pH (Basic) | Nucleophilic attack on the C-5 carbon. | Anion on the N-4 atom. | Ring-opened aryl nitrile (requires a proton donor). | nih.gov |

Computational and Theoretical Studies of 5 Ethyl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule. nih.govmdpi.com For 5-Ethyl-1,2,4-oxadiazol-3-amine, DFT calculations could provide valuable insights into its electronic structure and reactivity.

By employing a suitable basis set, such as B3LYP/6-31G(d,p), the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) can be determined. mdpi.comscimatic.org The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger energy gap would suggest higher stability. The MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. The nitrogen atoms of the oxadiazole ring and the exocyclic amine group are expected to be key sites for interaction.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological environment. nih.govyoutube.com MD simulations can predict how the molecule interacts with its surroundings, such as water molecules or a target protein's active site, over time.

These simulations can reveal the stability of the compound's conformations and its flexibility. acs.org By simulating the molecule in a solvated state, one can observe the formation and dynamics of hydrogen bonds between the amine group and water, which is critical for understanding its solubility and bioavailability. When docked into a hypothetical receptor, MD simulations can assess the stability of the ligand-receptor complex, providing insights into the binding affinity and mechanism of action. nih.gov

Prediction of Pharmacokinetic and ADME Properties via in silico Tools

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools and online platforms can predict these properties for this compound, guiding its optimization. nih.govacs.orgjaptronline.com

Parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated. acs.orgnih.gov For instance, adherence to Lipinski's Rule of Five can be assessed to predict oral bioavailability. nih.govresearchgate.net Studies on similar oxadiazole derivatives have shown good correlation between in silico predictions and experimental ADME outcomes. nih.govnih.gov

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication for Drug-likeness |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP | 1.5 - 2.5 | Optimal for cell membrane permeability |

| Hydrogen Bond Donors | 1 | Within acceptable range |

| Hydrogen Bond Acceptors | 3 | Within acceptable range |

| Oral Bioavailability | Good | Predicted to be orally active |

Note: These predictions are based on computational models and require experimental validation.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov The 1,2,4-oxadiazole (B8745197) scaffold of this compound can be used as a query in ligand-based virtual screening to identify other compounds with similar structural features and potentially similar biological activities. nih.gov

Furthermore, ligand-based drug design approaches, such as the development of pharmacophore models, can be employed. A pharmacophore model for this compound would define the essential spatial arrangement of its chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This model could then be used to screen large compound databases for novel hits with diverse chemical backbones but similar pharmacophoric features.

Conformational Analysis and Molecular Flexibility

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. lumenlearning.commdpi.com Conformational analysis of this compound would involve exploring its potential energy surface to identify low-energy, stable conformers. The flexibility of the ethyl group and the rotation around the bond connecting it to the oxadiazole ring are key aspects to investigate.

Understanding the preferred conformations and the energy barriers between them can provide insights into the molecule's ability to adapt its shape to fit into a binding site. lumenlearning.com This information is vital for structure-based drug design, as it helps in selecting the most relevant conformation for docking studies and in designing more rigid analogs to improve binding affinity and selectivity. The conformational flexibility of saturated N-heterocycles, for instance, can impact drug selectivity. acs.org

Pharmacological and Biological Activity Profiling of 5 Ethyl 1,2,4 Oxadiazol 3 Amine Derivatives

Antimicrobial Efficacy Studies

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated considerable efficacy against a range of microbial pathogens, including both bacteria and fungi. nih.gov This has led to their investigation as a potential new class of antimicrobial agents.

The antibacterial potential of oxadiazole derivatives has been evaluated against several medically important Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : A novel series of 5-amino-1,2,4-oxadiazoles was found to have potent activity against Staphylococcus aureus, with one derivative showing a minimum inhibitory concentration (MIC) of 0.15 µg/mL. researchgate.net Another study on a series of oxadiazoles reported MIC50 and MIC90 values of 1 to 2 µg/ml and 4 µg/ml, respectively, against 210 strains of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds are believed to exert their bactericidal effect by targeting cell-wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs). mdpi.com

Klebsiella pneumoniae : Certain 5-amino-1,2,4-oxadiazole derivatives have been tested against multidrug-resistant strains of Klebsiella pneumoniae. researchgate.net In a separate study, 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives also showed good activity against this pathogen. nih.gov

Bacillus subtilis : Oxadiazole/2-imidazoline hybrids have exhibited promising antibacterial activity against Bacillus subtilis. researchgate.net

Escherichia coli : Derivatives of 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have demonstrated a broad anti-microbial spectrum that includes activity against Escherichia coli. researchgate.net Additionally, some 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives displayed good activity against E. coli. nih.gov

Pseudomonas aeruginosa : A derivative of 5-ethyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole showed a broad spectrum of antibacterial activity, which included effectiveness against Pseudomonas aeruginosa. nih.gov Other 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazole derivatives also showed activity, with one compound having a MIC of 7.8 µg/mL against this bacterium. researchgate.net

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

| Bacterial Strain | Derivative Type | Activity (MIC/MIC90) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Oxadiazole Series | 4 µg/ml (MIC90) | mdpi.com |

| Staphylococcus aureus | 5-amino 1,2,4-oxadiazole | 0.15 µg/mL (MIC) | researchgate.net |

| Escherichia coli | 5-nitrofuryl 3-amino-1,2,4-oxadiazole | 0.05 µg/mL (MIC) | researchgate.net |

| Pseudomonas aeruginosa | 5-nitrofuryl 3-amino-1,2,4-oxadiazole | 7.8 µg/mL (MIC) | researchgate.net |

In addition to antibacterial properties, oxadiazole derivatives have been recognized for their significant antifungal effects against both human and plant pathogens.

Candida albicans : This opportunistic human fungal pathogen has been a key target for oxadiazole derivatives. Two new 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, were found to be effective against C. albicans with a MIC of 32 μg/ml. ijpsjournal.com Another study reported a 3-substituted 5-amino 1,2,4-oxadiazole derivative with a MIC of 12.5 µg/mL against C. albicans. researchgate.net

Macrophomina phaseolina : This plant pathogen, which causes charcoal rot in many crops, has been shown to be susceptible to plant extracts containing compounds that can be used to synthesize antifungal agents. frontiersin.org Research into heterocyclic compounds like oxadiazoles is ongoing for activity against such pathogens.

Aspergillus niger : While specific studies on 5-Ethyl-1,2,4-oxadiazol-3-amine against Aspergillus niger are limited, related oxadiazole derivatives have shown potent activity against other species of the same genus. For instance, certain derivatives exhibited strong inhibitory properties against Aspergillus fumigatus and Aspergillus clavatus, with MIC values of 0.98 µg/ml and 0.49 µg/ml, respectively. mdpi.com

Other Fungi : Broader studies have confirmed the wide-ranging antifungal potential of these compounds. A series of 1,2,4-oxadiazole derivatives showed significant activity against various plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.comjlu.edu.cn One particularly potent derivative, compound 4f, had an EC50 value of 8.81 μg/mL against Colletotrichum capsica. mdpi.comjlu.edu.cn

Table 2: Antifungal Activity of Selected Oxadiazole Derivatives

| Fungal Strain | Derivative Type | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Candida albicans | 1,3,4-Oxadiazoles (LMM5/LMM11) | 32 µg/ml (MIC) | ijpsjournal.com |

| Candida albicans | 5-amino 1,2,4-oxadiazole | 12.5 µg/mL (MIC) | researchgate.net |

| Aspergillus fumigatus | 1,3,4-Oxadiazole derivative | 0.98 µg/ml (MIC) | mdpi.com |

| Colletotrichum capsica | 1,2,4-Oxadiazole (Compound 4f) | 8.81 µg/mL (EC50) | mdpi.comjlu.edu.cn |

| Rhizoctonia solani | 1,2,4-Oxadiazole (Compound 4f) | 12.68 µg/mL (EC50) | mdpi.comjlu.edu.cn |

Anticancer and Antiproliferative Investigations

The anticancer potential of 1,2,4-oxadiazole derivatives is one of their most extensively studied biological activities. jocpr.com These compounds have shown promise in both laboratory cell-line studies and animal models.

Numerous 1,3,4-oxadiazole derivatives have been screened for their cytotoxic effects against a wide array of human cancer cell lines. In studies conducted under the protocol of the National Cancer Institute (NCI), various N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were tested. For instance, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines, with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively. Another compound, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, was particularly active against the MDA-MB-435 melanoma cell line, showing a growth percent of just 6.82.

Other research has identified 1,3,4-oxadiazole derivatives with potent cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cell lines, with some compounds showing IC50 values below 50 µM. Similarly, a different series of synthesized 1,3,4-oxadiazoles demonstrated cytotoxic potential against NCI-H 460 and Hep-G2 cell lines.

Table 3: In vitro Cytotoxicity of Selected Oxadiazole Derivatives Against Human Cancer Cell Lines

| Compound Name | Cancer Cell Line | Cell Line Type | Activity Measure | Reference |

|---|---|---|---|---|

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82% Growth | |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 18.22% Growth | |

| AMK OX-8 | A549 | Lung | 25.04 µM (IC50) | |

| AMK OX-9 | A549 | Lung | 20.73 µM (IC50) | |

| AMK OX-10 | HeLa | Cervical | 5.34 µM (IC50) | |

| OX6 | NCI-H 460 | Lung | 26.21 µM (IC50) |

The anticancer activity of these derivatives has also been confirmed in animal models. A study involving 2,5-disubstituted 1,3,4-oxadiazole derivatives investigated their effects on mice bearing Ehrlich Ascites Carcinoma (EAC). The administration of these compounds resulted in a significant decrease in tumor volume, packed cell volume, and viable tumor cell count. Furthermore, the treatment led to an increase in the life span of the tumor-bearing mice compared to the control group. Another study using the EAC model also demonstrated that novel azole compounds could reduce the number of EAC cells in treated mice by up to 75.0% compared to the control group.

In addition to the EAC model, selected oxadiazole derivatives were found to be effective in reducing tumor size and weight in a DLA (Dalton's Lymphoma Ascites)-induced solid tumor model.

Table 4: In vivo Antitumor Activity of Oxadiazole Derivatives in Animal Models

| Tumor Model | Derivative Type | Observed Effects | Reference |

|---|---|---|---|

| Ehrlich Ascites Carcinoma (EAC) | 2,5-disubstituted 1,3,4-Oxadiazole | Decreased tumor volume, packed cell volume, viable cell count; Increased life span | |

| Ehrlich Ascites Carcinoma (EAC) | Novel Azoles | Up to 75% reduction in tumor cell count | |

| DLA-Induced Solid Tumor | 1,3,4-Oxadiazole Derivatives | Reduced tumor size and weight |

The antiproliferative effects of oxadiazole derivatives are attributed to a variety of cellular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death. jocpr.com

Caspase-3 Activation : One series of 3-Aryl-5-aryl-1,2,4-oxadiazoles was identified as novel apoptosis inducers that function through the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. jocpr.com Molecular docking studies suggest these compounds interact with key amino acid residues like Cys285 and Gly238 at the enzyme's binding site. jocpr.com

DNA Damage and Apoptotic Body Formation : The mechanism of cytotoxicity has been evaluated through nuclear staining and DNA ladder assays, which have shown that some oxadiazole derivatives induce DNA fragmentation, a hallmark of apoptosis. The formation of apoptotic bodies was also observed in cells treated with these compounds.

Mitochondrial Pathway : Staining procedures on isolated mitochondria from cancer cells have confirmed the involvement of the mitochondrial (intrinsic) pathway of apoptosis for some derivatives.

Enzyme and Kinase Inhibition : The anticancer activity of 1,3,4-oxadiazole derivatives is also linked to the inhibition of various enzymes and proteins crucial for cancer cell proliferation. These targets include telomerase, thymidine phosphorylase, and growth factor receptors like VEGFR-2.

Enzyme Inhibition Studies

The interaction of 1,2,4-oxadiazole derivatives with various enzymes is a significant area of investigation, revealing their potential to modulate key biological pathways.

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoaminergic neurotransmitters, and its inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease. Studies on 1,2,4-oxadiazole derivatives have shown their potential as MAO inhibitors. For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated potent and selective inhibition of the MAO-B isoform with an IC50 value of 0.036 µM, while showing weak inhibition for the MAO-A isoform. Similarly, a series of 1,2,4-oxadiazin-5(6H)-one derivatives were identified as effective human MAO inhibitors, with the most potent compounds exhibiting IC50 values as low as 0.371 µM, suggesting their potential as leads for developing antiparkinsonian drugs.

Table 1: MAO Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 | |

| Derivative 7c (1,2,4-oxadiazin-5(6H)-one series) | MAO-B | 0.371 |

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, as it helps restore acetylcholine levels in the brain. A variety of 1,2,4-oxadiazole derivatives have been evaluated for this activity. A series of novel derivatives showed excellent inhibitory activity against AChE, with IC50 values ranging from 0.0158 to 0.121 μM, which in some cases were more potent than the standard drug donepezil. Another study focused on derivatives designed as selective BChE inhibitors, identifying compounds with high potency and selectivity. For example, compound 6n, a 1,2,4-oxadiazole derivative, showed an IC50 value of 5.07 µM for BChE with a selectivity index greater than 19.72 over AChE. Other research has identified 5-Aryl-1,3,4-oxadiazol-2-amines as moderate dual inhibitors of both AChE and BChE.

Table 2: Cholinesterase Inhibition by Oxadiazole Derivatives

| Compound Class/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivative 2b | AChE | 0.0158 | >1582 | |

| 1,2,4-Oxadiazole Derivative 6n | BChE | 5.07 | >19.72 | |

| 1,2,4-Oxadiazole Derivative 6b | BChE | 9.81 | >10.19 | |

| 1,2,4-Oxadiazole Derivative 6a | BChE | 14.23 | 2.49 | |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine 3t | AChE | 12.8 | - |

The inhibitory activity of oxadiazole derivatives extends to other enzymes relevant to various diseases. For instance, certain novel oxadiazole derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes targeted for managing type II diabetes. One hydroxylated compound exhibited strong α-glucosidase inhibitory activity with an IC50 value of 12.27±0.41 µg/ml, comparable to the standard drug miglitol. In the field of antibacterial research, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of peptide deformylase, an essential enzyme for bacterial growth. Additionally, 3-glucosyl-5-amino-1,2,4-oxadiazoles were synthesized and evaluated as glycogen phosphorylase inhibitors, although they did not show inhibition at the tested concentration of 625 µM.

Table 3: Inhibition of Other Enzymes by Oxadiazole Derivatives

| Compound/Series | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Hydroxylated oxadiazole (5a) | α-glucosidase | 12.27±0.41 µg/ml | |

| Oxadiazole derivative (5g) | α-amylase | 13.09±0.06 µg/ml |

Anti-inflammatory Potential

Derivatives of the 1,3,4-oxadiazole nucleus have demonstrated significant anti-inflammatory properties in various experimental models. A study evaluating 2,5-disubstituted-1,3,4-oxadiazole derivatives using a heat-induced albumin denaturation assay found several compounds with promising activity. The derivative Ox-6f, in particular, showed the highest activity with a 74.16% inhibition rate at a concentration of 200 μg/mL, which was comparable to the standard drug ibuprofen (84.31% inhibition). In the same study, this compound also reduced edema volume by 79.83% in a carrageenan-induced paw edema model. The presence of specific substitutions, such as a p-chlorophenyl group, was noted as being vital for this anti-inflammatory potential.

Table 4: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Compound | Percent Inhibition (%) at 200 µg/mL | Source |

|---|---|---|

| Ox-6f | 74.16 ± 4.41 | |

| Ox-6d | 70.56 ± 2.87 | |

| Ox-6a | 63.66 ± 4.91 |

Anticonvulsant Properties

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents, potentially acting through mechanisms involving GABA potentiation. A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and tested for anticonvulsant activity, with some compounds proving to be promising. In studies using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, certain 1,3,4-oxadiazole derivatives demonstrated significant protection. For example, compounds designated C4 and C5 showed notable anticonvulsant activity in both models when compared to reference drugs. The isosteric 1,3,4-thiadiazole scaffold has also been extensively studied, with derivatives showing high efficacy. One thiadiazole derivative was found to be 1.8 times more effective than valproic acid, with a therapeutic index of 7.3.

Table 5: Anticonvulsant Activity of Oxadiazole and Thiadiazole Derivatives

| Compound/Derivative | Model | Activity/Protection | Source |

|---|---|---|---|

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) | Electroshock | Promising | |

| Compound C4 (1,3,4-oxadiazole derivative) | MES & PTZ | High activity | |

| Compound C5 (1,3,4-oxadiazole derivative) | MES & PTZ | High activity |

Investigation of Neuroprotective and Nootropic Effects

The 1,2,4-oxadiazole scaffold has garnered significant attention for its potential in developing neuroprotective agents for disorders like Alzheimer's disease. One study investigated a series of novel 1,2,4-oxadiazole derivatives for their neuroprotective effects in human neuroblastoma (SH-SY5Y) cells, identifying a lead compound that exhibited low cytotoxicity and a high protective effect against H2O2-induced damage. Furthermore, in silico studies have been employed to predict the nootropic (memory-enhancing) potential of 1,3,4-oxadiazole derivatives. These computational analyses suggested that certain derivatives possess promising neuroprotective potential, with one compound showing a higher predicted activity score (0.636) than the established drug donepezil (0.553). These findings provide a strong basis for further experimental investigation of these compounds as potential therapies for neurodegenerative diseases.

Agricultural and Pesticidal Applications of this compound Derivatives

Derivatives of the 1,2,4-oxadiazole heterocyclic system have garnered significant attention in the field of agricultural sciences due to their broad spectrum of biological activities. These compounds have been investigated for their potential as fungicides, nematicides, insecticides, and bactericides, offering promising avenues for the development of new crop protection agents. The structural versatility of the 1,2,4-oxadiazole ring allows for the synthesis of a wide array of derivatives with tailored pesticidal properties.

Research into 1,2,4-oxadiazole derivatives has revealed their efficacy against a variety of plant pathogens and pests. mdpi.comresearchgate.netresearchgate.netdoaj.org These compounds can be synthesized to target specific biological pathways in pests and pathogens, potentially leading to more effective and environmentally benign pesticides. nih.gov The exploration of these derivatives is driven by the constant need for new active ingredients in agriculture to manage the development of resistance to existing pesticides. acs.org

Fungicidal Activity

Several studies have highlighted the potent antifungal properties of 1,2,4-oxadiazole derivatives against economically important plant pathogens. For instance, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and evaluated for their activity against Sclerotinia sclerotiorum, a devastating fungal pathogen. One of the standout compounds, F15, demonstrated significant in vitro antifungal activity with an EC50 value of 2.9 μg/mL, which is comparable to commercial fungicides like thifluzamide and fluopyram. mdpi.com In vivo tests confirmed the protective and curative effects of F15 on cole infected with S. sclerotiorum. mdpi.com The mechanism of action for some of these derivatives is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.com

Another study focused on pyrimidin-4-amine derivatives incorporating a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds exhibited notable fungicidal activity against Pseudoperonospora cubensis. Specifically, compounds U7 and U8 showed EC50 values of 24.94 ± 2.13 mg/L and 30.79 ± 2.21 mg/L, respectively. acs.org

| Compound | Target Fungus | EC50 Value | Reference |

| F15 | Sclerotinia sclerotiorum | 2.9 μg/mL | mdpi.com |

| U7 | Pseudoperonospora cubensis | 24.94 ± 2.13 mg/L | acs.org |

| U8 | Pseudoperonospora cubensis | 30.79 ± 2.21 mg/L | acs.org |

Nematicidal Activity

Plant-parasitic nematodes are a major threat to global agriculture, causing significant crop losses. The development of new nematicides is a critical area of research, and 1,2,4-oxadiazole derivatives have shown considerable promise. nih.gov A series of 1,2,4-oxadiazole derivatives containing amide fragments were screened for their nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.com Compound F11 from this series displayed a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, outperforming the commercial nematicide tioxazafen. mdpi.com

In a different study, 1,2,4-oxadiazole derivatives with an amide fragment were designed and tested against several nematode species. Compound C3 was particularly effective, with LC50 values of 37.2 μg/mL against Bursaphelenchus xylophilus, 36.6 μg/mL against Aphelenchoides besseyi, and 43.4 μg/mL against Ditylenchus destructor. researchgate.net The mode of action for this compound was linked to the inhibition of succinate dehydrogenase (SDH). researchgate.net Furthermore, research into 1,2,4-oxadiazole derivatives containing a haloalkyl group led to the discovery of potent nematicides targeting the acetylcholine receptor of nematodes. nih.gov Compound A1 from this series showed an exceptionally low LC50 value of 2.4 μg/mL against B. xylophilus. nih.gov

| Compound | Target Nematode | LC50/Mortality Rate | Reference |

| F11 | Meloidogyne incognita | 93.2% mortality at 200 μg/mL | mdpi.com |

| C3 | Bursaphelenchus xylophilus | 37.2 μg/mL | researchgate.net |

| C3 | Aphelenchoides besseyi | 36.6 μg/mL | researchgate.net |

| C3 | Ditylenchus destructor | 43.4 μg/mL | researchgate.net |

| A1 | Bursaphelenchus xylophilus | 2.4 μg/mL | nih.gov |

Insecticidal Activity

The quest for novel insecticides with improved safety profiles and efficacy has also led researchers to explore 1,2,4-oxadiazole derivatives. A study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety demonstrated their insecticidal potential against several agricultural pests. acs.org Compounds U7 and U8 from this series were found to be effective against Mythimna separata, with LC50 values of 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. acs.org The insecticidal action of these compounds was suggested to be related to the inhibition of acetylcholinesterase (AChE). acs.org

| Compound | Target Insect | LC50 Value | Reference |

| U7 | Mythimna separata | 3.57 ± 0.42 mg/L | acs.org |

| U8 | Mythimna separata | 4.22 ± 0.47 mg/L | acs.org |

Antibacterial Activity

Bacterial diseases in plants can be challenging to control, and the development of new antibacterial agents is crucial. Research has shown that 1,2,4-oxadiazole derivatives can be effective against plant pathogenic bacteria. researchgate.net A study investigating novel 1,2,4-oxadiazole derivatives found that several compounds exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the causal agents of bacterial blight and bacterial leaf streak in rice, respectively. researchgate.net Compounds 5u and 5v were particularly potent, with EC50 values against Xoo of 28.82 μg/mL and 19.44 μg/mL, and against Xoc of 19.04 μg/mL and 21.78 μg/mL, respectively. These values were superior to those of the commercial bactericides bismerthiazol and thiodiazole copper. researchgate.net

| Compound | Target Bacterium | EC50 Value | Reference |

| 5u | Xanthomonas oryzae pv. oryzae (Xoo) | 28.82 μg/mL | researchgate.net |

| 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 μg/mL | researchgate.net |

| 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 μg/mL | researchgate.net |

| 5v | Xanthomonas oryzae pv. oryzicola (Xoc) | 21.78 μg/mL | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Modifying 5-Ethyl-1,2,4-oxadiazol-3-amine Analogues

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles to enhance biological activity and drug-like properties.

The nature and position of substituents on the 1,2,4-oxadiazole (B8745197) core and its associated functionalities significantly influence the biological activity of the resulting analogues.

Aromatic Ring Substituents: In a series of 1,2,4-oxadiazole derivatives evaluated for anticancer activity, the presence of an electron-withdrawing group at the para position of a 5-aryl substituent was found to be crucial for high biological activity. nih.gov For instance, derivatives with a 3,4-dihydroxy phenolic group at the C-2 position have shown antioxidant effects. nih.gov

Halogenation: The introduction of halogen atoms can drastically affect ligand binding. chemrxiv.org For example, in a study of Sirt2 inhibitors, halogenated amides showed no inhibition of demyristoylation, unlike their weaker deacetylase inhibitor counterparts. chemrxiv.org

Alkyl and Aryl Groups: In studies of 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the 1,2,4-isomer, aryl substituents were found to significantly increase melting and boiling points, while substitution with different functional groups at the 2 and 5 positions generally lowered these properties. mdpi.com

Table 1: Impact of Substituents on Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Substituent on Phenyl Ring | Activity | Reference |

| 7a | None | Good anticancer activity against four cell lines. | nih.gov |

| 8 | Electron-withdrawing group at para position | Highest antiproliferative potency against WiDr cancer cell line. | nih.gov |

| 18a-c | Electron-withdrawing group on 5-aryl ring | Increased antitumor activity. | nih.gov |

| 22 | Chlorine atom on benzamide (B126) ring | Crucial for high RET inhibitory activity. | nih.gov |

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Replacing a 1,2,4-oxadiazole ring with its 1,3,4-oxadiazole regioisomer has been shown to increase polarity, reduce metabolic degradation, and decrease interaction with hERG channels. rsc.orguniversiteitleiden.nl However, this replacement can also lead to a significant reduction in binding affinity, as observed in CB2 ligands where a 10- to 50-fold decrease in affinity was reported. rsc.orguniversiteitleiden.nl

Oxadiazoles as Amide/Ester Bioisosteres: The 1,2,4-oxadiazole ring is considered a bioisostere of amides and esters, offering improved metabolic stability. researchgate.netnih.gov This substitution can lead to compounds with enhanced biological activities.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational tool used to predict the binding orientation of a ligand to a protein and to elucidate the interactions that stabilize the ligand-receptor complex. nih.gov

Docking studies have been instrumental in identifying the binding modes of 1,2,4-oxadiazole derivatives with various biological targets.

Hydrogen Bonding: In a study of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives as anticancer agents, hydrogen bonds were identified between the oxadiazole oxygen and amino acid residues like Gly1046 and Lys866 in the VEGFR-2 active site. nih.gov All synthesized compounds in this series formed hydrogen bond interactions with Asp1044. nih.gov

Hydrophobic Interactions: The same study also highlighted hydrophobic interactions with residues such as Val846, Arg840, and Arg1049 as being important for binding. nih.gov

Substrate-Competitive Binding: For Sirt2 inhibitors based on the 1,2,4-oxadiazole scaffold, docking studies proposed a substrate-competitive and cofactor-noncompetitive binding mode. chemrxiv.orgacs.org

The stability of the ligand-receptor complex is quantified by its binding energy, with more negative values indicating a higher affinity.

Moldock Score: In the study of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, the binding affinity was expressed as a Moldock score. nih.gov Compounds with 3,5-dinitro substitution (7j and 7h) showed good inhibitory constants and excellent free energy of binding, with Moldock scores of -156.20 kcal/mol and -157.88 kcal/mol, respectively. nih.gov

Gibb's Free Energy: The stability of different oxadiazole isomers has been explained using Gibb's free energies, with the 1,3,4-isomer being the most stable. nih.gov

Table 2: Docking Scores and Binding Energies of 1,2,4-Oxadiazole Derivatives

| Compound | Target | Docking Score/Binding Energy | Key Interactions | Reference |

| 7j | VEGFR-2 | Moldock score: -156.20 kcal/mol | H-bond with Asp1044 and Lys866; Hydrophobic interactions. | nih.gov |

| 7h | VEGFR-2 | Moldock score: -157.88 kcal/mol | H-bond with Asp1044 and Lys866; Hydrophobic interactions. | nih.gov |

| Ox1 | CYP51 | Docking score: 36.43 | High affinity for the enzyme. | mdpi.com |

Development and Validation of QSAR Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

3D-QSAR Studies: 3D-QSAR studies on 1,2,4-oxadiazole derivatives as Sortase A inhibitors have provided insights into the structural requirements for activity. bohrium.comnih.gov These models helped in understanding the structure-activity relationships and in creating desirable binding poses through molecular docking. bohrium.com

Model Validation: The reliability of QSAR models is assessed through various statistical parameters. For a series of 1,2,4-oxadiazoles as caspase-3 activators, a reliable QSAR model was developed with a high predictive ability for both internal (q² = 0.610) and external (pred_r² = 0.553) datasets. mdpi.com Another study on anti-tubercular oxadiazole derivatives reported a model with a Q² value of 0.9558 and an R² value of 0.979. manipal.edu

Predictive Power: Successful 3D-QSAR models have high predictive potential, as confirmed by validation tests. nih.gov For instance, a model for 1,2,4-oxadiazole antibacterials showed a high predictive potential (R² = 0.9235), which was confirmed by a Y-randomization test. nih.gov

Table 3: Statistical Parameters of Developed QSAR Models for 1,2,4-Oxadiazole Derivatives

| Study | Target/Activity | q² | R² | pred_r² | Reference |

| Sortase A Inhibitors | Antibacterial | 0.6319 | 0.9235 | 0.5479 | nih.govnih.gov |

| Caspase-3 Activators | Anticancer | 0.610 | 0.743 | 0.553 | mdpi.com |

| Anti-tubercular | Antitubercular | 0.9558 | 0.979 | - | manipal.edu |

Selection of Molecular Descriptors

To build predictive QSAR models, the structural and physicochemical properties of molecules are quantified using molecular descriptors. These numerical values represent different aspects of a molecule's architecture and are essential for correlating structure with activity. For the class of 3-amino-1,2,4-oxadiazole derivatives, a variety of descriptors are typically employed. protoqsar.com

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of a molecule. Key examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting a molecule's reactivity and its ability to participate in charge-transfer interactions. protoqsar.com

Mulliken charges: These provide an estimation of the partial atomic charges within the molecule, highlighting regions that are electron-rich or electron-deficient and thus prone to electrostatic interactions.

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula and connectivity. They include:

Molecular Weight: A fundamental property influencing a molecule's diffusion and transport characteristics.

Number of hydrogen bond donors and acceptors: Crucial for understanding interactions with biological macromolecules. For instance, the amino group in this compound acts as a hydrogen bond donor.

Number of rotatable bonds: This descriptor relates to the conformational flexibility of the molecule.

Hydrophobicity Descriptors: Hydrophobicity is a critical factor in a drug's ability to cross cell membranes and interact with binding pockets.

LogP (Partition coefficient): This is the most common measure of hydrophobicity, representing the ratio of a compound's concentration in a lipid phase to its concentration in an aqueous phase.

A hypothetical table of molecular descriptors for a series of 3-amino-5-substituted-1,2,4-oxadiazoles might look as follows, illustrating the types of data used in QSAR studies.

| Compound | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | HOMO (eV) | LUMO (eV) |

| 5-Methyl-1,2,4-oxadiazol-3-amine | 113.12 | 0.25 | 1 | 3 | -6.8 | 1.5 |

| This compound | 127.14 | 0.65 | 1 | 3 | -6.7 | 1.6 |

| 5-Propyl-1,2,4-oxadiazol-3-amine | 141.17 | 1.05 | 1 | 3 | -6.6 | 1.7 |

| 5-Phenyl-1,2,4-oxadiazol-3-amine | 175.18 | 1.80 | 1 | 3 | -6.2 | 1.1 |

This table is illustrative and values are hypothetical.

Statistical Validation of Predictive Models

The development of a robust and predictive QSAR model is contingent upon rigorous statistical validation. This process ensures that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. Several statistical methods are employed for this purpose.

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept separate. The model's ability to predict the activities of the compounds in the test set (which were not used in model development) is then evaluated. The predictive ability is often expressed as pred_r² . A high pred_r² value suggests that the model can be generalized to new chemical entities. nih.govnih.gov

Other statistical parameters used to assess the quality of a QSAR model include:

Coefficient of determination (R²): This measures the goodness-of-fit of the model to the training data. nih.gov

Root Mean Square Error (RMSE): This indicates the deviation between the predicted and actual values. nih.gov

A study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors reported a 3D-QSAR model with a q² of 0.6319 and an R² of 0.9235, indicating a statistically robust and predictive model. nih.gov Another QSAR study on 1,2,4-oxadiazoles as caspase-3 activators yielded a model with a q² of 0.610 and a pred_r² of 0.553. mdpi.com

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For the class of 3-amino-1,2,4-oxadiazole derivatives, pharmacophore models can be developed based on the structures of active compounds.

Based on studies of related 1,2,4-oxadiazole analogs, a general pharmacophore model for this class would likely include:

A hydrogen bond donor feature: This is consistently provided by the amino group at the 3-position of the oxadiazole ring.

A hydrogen bond acceptor feature: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors.

A hydrophobic/aliphatic feature: This would correspond to the substituent at the 5-position. In the case of this compound, this feature is represented by the ethyl group. The size and nature of this substituent are often critical for activity and selectivity. nih.gov

Aromatic or further hydrophobic features: In more complex analogs, substitutions on the amino group or the 5-position substituent can introduce additional aromatic or hydrophobic interaction points.

For instance, in a study of 1,2,4-oxadiazole derivatives as anticancer agents, the oxygen atom of the oxadiazole ring was found to form a hydrogen bond with amino acid residues in the target protein. nih.gov Another study on Sortase A inhibitors highlighted the importance of hydrogen bond donating moieties and a hydrophobic substituent for antibacterial activity. nih.gov These findings help in refining the pharmacophoric model for this class of compounds.

The elucidation of these pharmacophoric features is instrumental in guiding the design of new analogs of this compound with potentially enhanced or more specific biological activities. By understanding which molecular properties are key for a desired effect, medicinal chemists can rationally modify the lead structure to optimize its therapeutic potential.

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of 5-Ethyl-1,2,4-oxadiazol-3-amine, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of the ethyl group, the oxadiazole ring, and the amine functionality.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and amine protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating their adjacent positions. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the oxadiazole ring. The amine (NH₂) protons would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the two carbons of the 1,2,4-oxadiazole (B8745197) ring. The chemical shifts of the oxadiazole ring carbons are characteristically found in the downfield region of the spectrum due to the influence of the electronegative oxygen and nitrogen atoms within the ring. ekb.egrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7 |

| CH₂ (ethyl) | 2.7 - 2.9 | Quartet | ~7 |

| NH₂ (amine) | 5.0 - 7.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | 10 - 15 |

| CH₂ (ethyl) | 20 - 25 |

| C3 (oxadiazole) | 165 - 175 |

| C5 (oxadiazole) | 175 - 185 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the oxadiazole ring would likely be observed around 1600-1650 cm⁻¹. ekb.egrsc.org Furthermore, C-O-C stretching within the oxadiazole ring typically gives rise to absorptions in the 1000-1200 cm⁻¹ region. lookchem.com The presence of the ethyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=N Stretch (oxadiazole) | 1600 - 1650 |

| C-O-C Stretch (oxadiazole) | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to absorb UV radiation. The UV-Vis spectrum would likely show absorption maxima corresponding to π→π* transitions within the 1,2,4-oxadiazole ring. The exact position of the absorption bands can be influenced by the solvent used for the analysis.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula. ekb.egrsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for 1,2,4-oxadiazoles may involve cleavage of the heterocyclic ring. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purity analysis of organic compounds. These methods are well-suited for the analysis of this compound. A reversed-phase HPLC or UPLC method, using a C18 column, would likely be employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of a sample can be determined by the area percentage of its peak in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. LC-MS, a hyphenated technique combining liquid chromatography with mass spectrometry, is also a valuable tool for the analysis of such compounds, providing both separation and structural identification. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a substance. In the context of research involving 1,2,4-oxadiazole derivatives, TLC is an indispensable tool.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For the analysis of 1,2,4-oxadiazole derivatives, silica gel plates (often with a fluorescent indicator like F254) are commonly used as the stationary phase. The choice of the mobile phase is critical and is determined by the polarity of the compound. A range of solvent systems can be employed, and the selection is often optimized through experimentation to achieve the best separation. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) if the compound is UV-active, or by using various staining reagents that react with the compound to produce a colored spot. researchgate.net

While specific TLC data for "this compound" is not extensively detailed in publicly available literature, the conditions used for structurally similar compounds can provide valuable guidance. For instance, in the synthesis of related 1,3,4-oxadiazole (B1194373) derivatives, various solvent systems have been successfully employed.

Interactive Data Table: TLC Parameters for Related Oxadiazole Compounds

| Compound Class | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Silica Gel 60 F254 | Dichloromethane:Methanol (93:7) | Not specified | UV (254 nm) |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines | Silica Gel | Hexane:Ethyl Acetate (1:2) | 0.38 | Not specified |

This table presents data from research on related oxadiazole compounds to illustrate typical TLC conditions and may not be directly applicable to this compound.

Elemental Analysis

Elemental analysis is a quantitative technique that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

The theoretical elemental composition of "this compound" (C4H7N3O) is as follows:

Carbon (C): 42.47%

Hydrogen (H): 6.24%

Nitrogen (N): 37.15%

Oxygen (O): 14.14%

Interactive Data Table: Elemental Analysis of a Related Oxadiazole Derivative

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | C10H11BrN4O | Carbon (C) | 44.80 | 44.79 | nih.gov |

| Hydrogen (H) | 3.76 | 3.73 | nih.gov | ||

| Nitrogen (N) | 15.67 | 15.65 | nih.gov |

This table shows elemental analysis data for a derivative of the specified compound to illustrate the methodology. The data does not correspond to this compound.

Emerging Therapeutic Applications and Future Research Directions

Development of Novel Therapies for Drug-Resistant Diseases

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole (B8745197) scaffold has shown considerable promise in this arena. Derivatives of this class have demonstrated potent activity against various Gram-positive pathogens, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). mdpi.comnih.govacs.org

Research has shown that certain 1,2,4-oxadiazole derivatives exhibit rapid bactericidal activity. nih.govacs.org This is a crucial feature for an effective antibiotic, as it can lead to faster clearance of infections and potentially reduce the likelihood of resistance development. For instance, studies on related 1,3,4-oxadiazole (B1194373) derivatives have identified potent antimycobacterial agents effective against MDR isolates of Mycobacterium tuberculosis. nih.gov These findings suggest that 5-Ethyl-1,2,4-oxadiazol-3-amine could serve as a valuable starting point for developing new antibiotics to combat drug-resistant infections.

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Tauopathies)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathological pathways, making multi-target ligands particularly desirable. The 1,2,4-oxadiazole core is a key pharmacophore in the design of such agents. nih.govnih.gov

Alzheimer's Disease: Derivatives have been designed as potent inhibitors of key enzymes implicated in Alzheimer's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). nih.govnih.gov The 1,2,4-oxadiazole ring often serves as a bioisosteric replacement for metabolically vulnerable ester or amide groups, enhancing the pharmacokinetic profile of potential drugs. nih.gov Furthermore, some derivatives have shown potential in preventing the aggregation of amyloid-beta (Aβ) peptides, a central event in the development of Alzheimer's. nih.govscilit.com

Parkinson's Disease: The therapeutic potential of this scaffold extends to Parkinson's disease. A 1,2,4-oxadiazole derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was identified as a highly potent and selective inhibitor of monoamine oxidase B (MAO-B), an important target for Parkinson's therapy. ijfmr.com Other related heterocyclic structures have been shown to prevent the aggregation of alpha-synuclein (B15492655) and tau proteins, hallmarks of Parkinson's disease and other tauopathies. mdpi.commdpi.comnih.gov Flavonoid 1,3,4-oxadiazole hybrids have been found to ameliorate Parkinson's symptoms in preclinical models by modulating oxidative stress and neuroinflammation via the Nrf2/NF-κB pathway.

Given this extensive evidence, this compound represents a promising scaffold for the development of novel therapeutics targeting the multifaceted nature of neurodegenerative disorders.

Advanced Materials Science Applications

The unique physicochemical properties of the oxadiazole ring are not limited to biological applications. This heterocycle is also a candidate for the development of advanced materials. The electronic and optical properties of oxadiazole-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent dyes, and chemical sensors. mdpi.com

Research into a structurally similar compound, 5-Ethyl-1,3,4-oxadiazol-2-amine, highlights its potential for creating new polymeric materials with enhanced electrical conductivity and photostability for applications like conductive polymers and UV-resistant coatings. mdpi.com The 1,2,4-oxadiazole moiety can be incorporated into larger molecular structures to fine-tune their properties, serving as a versatile building block in organic synthesis for more complex molecules. Future research could therefore explore the polymerization of this compound or its integration into other materials to create novel functional polymers with tailored electronic or optical characteristics.

Strategies for Overcoming Resistance Mechanisms

A key advantage of developing a new class of antimicrobials is the potential to circumvent existing resistance mechanisms. Oxadiazole derivatives have shown efficacy against bacterial strains that are resistant to current frontline drugs. acs.orgnih.gov

One of the primary strategies involves targeting novel bacterial pathways. For example, potent antitubercular 1,3,4-oxadiazoles have been found to inhibit decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for mycobacterial cell wall biosynthesis, with no cross-resistance to existing drugs. nih.gov Another strategy involves restoring the efficacy of older antibiotics. Certain 1,2,4-oxadiazoles act synergistically with β-lactam antibiotics like oxacillin (B1211168) against MRSA by reducing the expression of genes within the mec operon, which is responsible for resistance. mdpi.comnih.gov This suggests that derivatives of this compound could be developed not only as standalone antibiotics but also as resistance-breakers to be used in combination therapies.

Synergistic Approaches with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, used to enhance efficacy, reduce toxicity, and combat drug resistance. The 1,2,4-oxadiazole scaffold has demonstrated significant potential for synergistic interactions with a variety of existing drugs.

In the realm of infectious diseases, 1,2,4-oxadiazoles have been shown to work synergistically with several classes of antibiotics. nih.gov A notable example is the combination with oxacillin against MRSA, where the oxadiazole derivative restores the antibiotic's activity. nih.gov Similar synergistic effects have been observed with daptomycin (B549167) against multidrug-resistant E. faecium and with ampicillin (B1664943) against other Gram-negative and Gram-positive bacteria. nih.govmdpi.com

The potential for synergy is not limited to antimicrobials. A study on a specific 1,2,4-oxadiazole derivative, ODQ, found that it produced a supra-additive antidepressant effect when co-administered with fluoxetine (B1211875) or imipramine, suggesting involvement of the serotonergic pathway. These findings open a promising avenue for developing derivatives of this compound as adjunct therapies that could enhance the effectiveness of current treatments for both infectious and central nervous system disorders.

Table 1: Observed Synergistic Interactions with Oxadiazole Derivatives

| Oxadiazole Derivative Class | Synergistic Partner | Target Disease/Pathogen | Observed Effect | Reference(s) |

| 1,2,4-Oxadiazole | Oxacillin | Methicillin-Resistant S. aureus (MRSA) | Restored activity of oxacillin | mdpi.com, nih.gov |

| 1,2,4-Oxadiazole | Daptomycin | Multidrug-Resistant E. faecium | Reduced MIC of daptomycin to below clinical breakpoint | nih.gov |

| 1,2,4-Oxadiazole-sulfonamide | Ampicillin | K. pneumoniae, P. aeruginosa, E. faecalis | Significantly augmented antibacterial activity | mdpi.com |

| 1,3,4-Oxadiazole | Gentamicin | Staphylococcus aureus | Synergistic combination observed in checkerboard analysis | acs.org |

| 1H- mdpi.comnih.govnih.govOxadiazole[4,3-a]quinoxalin-1-one | Fluoxetine, Imipramine | Depression (preclinical model) | Supra-additive antidepressant effect |

Exploration of New Biological Targets

The versatility of the 1,2,4-oxadiazole scaffold allows it to interact with a diverse array of biological targets, paving the way for novel therapeutic interventions. Research has moved beyond traditional targets to explore unique enzymes, receptors, and pathways.

Highlighted below are several biological targets that have been successfully modulated by oxadiazole derivatives, indicating potential areas of investigation for this compound.

Table 2: Investigated Biological Targets for Oxadiazole Scaffolds

| Target Class | Specific Target(s) | Associated Disease(s) | Reference(s) |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov, nih.gov |

| β-secretase 1 (BACE-1) | Alzheimer's Disease | nih.gov | |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | ijfmr.com | |

| Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Tuberculosis | nih.gov | |

| Histone Deacetylases (HDACs) | Cancer | nih.gov | |

| Protein Aggregates | Amyloid-beta (Aβ) | Alzheimer's Disease | nih.gov, scilit.com |

| Alpha-synuclein (α-syn) | Parkinson's Disease | mdpi.com, mdpi.com, nih.gov | |

| Tau Protein | Tauopathies, Alzheimer's Disease | nih.gov | |

| Signaling Pathways | Nrf2/NF-κB Pathway | Parkinson's Disease, Inflammation |

The successful targeting of these varied proteins and pathways underscores the immense potential held within the oxadiazole chemical space. Future research on this compound will likely involve screening against these and other novel targets to uncover new therapeutic applications, from oncology to immunology and beyond.

Conclusion

Summary of Key Research Findings on 5-Ethyl-1,2,4-oxadiazol-3-amine

While dedicated research focusing solely on this compound (CAS Number: 171006-96-5) is not extensively documented in publicly accessible literature, a significant body of research on the broader class of 3,5-disubstituted-1,2,4-oxadiazoles provides a strong basis for understanding its chemical nature and potential utility.

Synthesis: The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles is well-established. A common and efficient method involves the cyclization of N-acyl amidines. For this compound, a plausible synthetic route would involve the reaction of an ethyl-containing starting material to form the corresponding amidoxime (B1450833), followed by a cyclization step. This is a versatile approach that allows for the introduction of the ethyl group at the 5-position of the oxadiazole ring.

A summary of related compounds and their documented activities is presented in the table below:

| Compound/Class | Key Research Findings |

| 3,5-Disubstituted-1,2,4-oxadiazoles | General synthetic methods are well-established, often involving the cyclization of amidoxime derivatives. |

| Various 1,2,4-oxadiazole (B8745197) derivatives | Have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. |

| Oxadiazole-containing polymers | Investigated for their thermal stability and potential use in electronic materials. |

Outlook on Future Research Imperatives and Challenges

The current state of knowledge regarding this compound highlights a clear need for dedicated research to unlock its full potential. Future research should prioritize the following areas:

Imperatives:

Definitive Synthesis and Characterization: The first crucial step is the development and full documentation of a reliable and scalable synthetic route specifically for this compound. This should be accompanied by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to unequivocally confirm its structure.

Biological Screening: A systematic evaluation of the biological activity of this compound is paramount. This should involve a broad panel of in vitro assays to screen for potential anticancer, antimicrobial, anti-inflammatory, and other relevant pharmacological effects.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, the synthesis and evaluation of a library of analogues would be a critical next step. By modifying the substituents on the core structure, researchers can establish structure-activity relationships, which are essential for optimizing potency and selectivity.

Materials Science Exploration: Given the known properties of other oxadiazoles, an investigation into the thermal, optical, and electronic properties of this compound and its derivatives could reveal novel applications in materials science.

Challenges:

Lack of Existing Data: The primary challenge is the current scarcity of specific data for this compound. Researchers will be starting from a foundational level, which requires significant initial investment in synthesis and screening without a guarantee of success.

Potential for Broad-Spectrum Activity: While a wide range of potential activities is an advantage, it can also present a challenge in focusing research efforts and resources on the most promising therapeutic areas.

Intellectual Property Landscape: As with any novel compound, navigating the existing patent landscape for related oxadiazole structures will be crucial for any future development and commercialization efforts.

Q & A

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico studies for oxadiazole derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking models. Validate computational predictions by: (i) Performing molecular dynamics simulations to account for ligand-receptor dynamics. (ii) Testing analogs with varied substituents (e.g., methyl vs. ethyl) to isolate electronic effects. (iii) Cross-referencing docking scores (e.g., Glide SP) with experimental IC₅₀ values from dose-response curves .

Q. What strategies address low yields in the dehydrohalogenation step during the synthesis of 5-alkynyl-1,2,4-oxadiazoles?

- Methodological Answer : Low yields (e.g., 9% for 3d in NaNH₂/NH₃) result from competing oligomerization. Mitigate this by: (i) Lowering reaction temperatures (-70°C) to slow side reactions. (ii) Using sterically hindered bases (e.g., LiN(i-Pr)₂) to favor β-elimination. (iii) Introducing electron-withdrawing groups on the aryl ring to stabilize intermediates .

Q. How does tautomeric polymorphism affect the crystallographic analysis of 1,2,4-oxadiazol-3-amine derivatives?